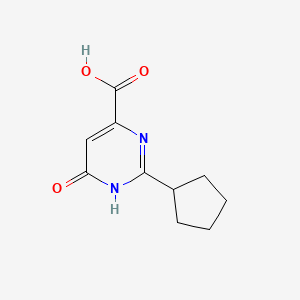
2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by a cyclopentyl group attached to the pyrimidine ring, which contributes to its unique chemical properties. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of cyclopentanone with urea and ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine compounds .
科学的研究の応用
2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the production of uric acid, which is beneficial in managing conditions like gout . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
類似化合物との比較
Similar Compounds
- 2-Phenyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 2-(4-Alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 6-Cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Uniqueness
2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its cyclopentyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile scaffold in drug design and development .
生物活性
2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS Number: 1368444-27-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that compounds with a pyrimidine backbone, such as this compound, exhibit a variety of biological activities. These include:
- Antitumor Activity : Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines.
- Enzyme Inhibition : Pyrimidine derivatives often act as inhibitors for key enzymes involved in metabolic pathways, which can lead to therapeutic applications in diseases like cancer and gout.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzyme Activity : It may inhibit enzymes such as xanthine oxidase or cyclin-dependent kinases (CDKs), which are crucial in cancer progression and metabolism.
Antitumor Effects
A study evaluated the antiproliferative effects of pyrimidine derivatives against various cancer cell lines. The results indicated that compounds similar to 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine exhibited IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells, suggesting potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
Enzyme Inhibition Studies
Research has shown that derivatives of this compound can inhibit key metabolic enzymes. For instance, the inhibition of xanthine oxidase was observed with an IC50 value significantly lower than that of traditional inhibitors, indicating a promising therapeutic profile for conditions like gout .
Comparative Analysis Table
| Compound Name | IC50 (μM) | Biological Activity | Reference |
|---|---|---|---|
| This compound | 0.87 - 12.91 | Antiproliferative in MCF-7 | |
| 5-Fluorouracil | 17.02 | Standard Chemotherapy | |
| Xanthine Oxidase Inhibitor (Standard) | <10 | Gout Treatment |
Safety Profile
Preliminary toxicity studies suggest that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models . This safety profile is critical for further development as a therapeutic agent.
特性
CAS番号 |
1368444-27-2 |
|---|---|
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC名 |
2-cyclopentyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c13-8-5-7(10(14)15)11-9(12-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) |
InChIキー |
ABNJQFRZEQANQP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=NC(=CC(=O)N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















